Cas no 2228145-46-6 (methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate)

Technical Introduction: Methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate is a versatile intermediate in organic synthesis, particularly valued for its functionalized thiophene backbone and reactive β-ketoester moiety. The 4-chloro substitution enhances its utility in cross-coupling reactions, while the ester group offers flexibility for further derivatization. This compound is commonly employed in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals due to its ability to act as a precursor for heterocyclic frameworks. Its stability under standard conditions and compatibility with a range of reagents make it a practical choice for scalable applications. The product is typically characterized by high purity, ensuring consistent performance in synthetic workflows.
methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate structure
2228145-46-6 structure
商品名:methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate
CAS番号:2228145-46-6
MF:C8H7ClO3S
メガワット:218.657380342484
CID:6333995
PubChem ID:165635284

methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate 化学的及び物理的性質

名前と識別子

    • methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate
    • 2228145-46-6
    • EN300-1992731
    • インチ: 1S/C8H7ClO3S/c1-12-8(11)3-6(10)7-2-5(9)4-13-7/h2,4H,3H2,1H3
    • InChIKey: SNJVJVNTXUFLNA-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CSC(=C1)C(CC(=O)OC)=O

計算された属性

  • せいみつぶんしりょう: 217.9804429g/mol
  • どういたいしつりょう: 217.9804429g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 219
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 71.6Ų

methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1992731-5.0g
methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate
2228145-46-6
5g
$3770.0 2023-06-03
Enamine
EN300-1992731-10.0g
methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate
2228145-46-6
10g
$5590.0 2023-06-03
Enamine
EN300-1992731-0.05g
methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate
2228145-46-6
0.05g
$647.0 2023-09-16
Enamine
EN300-1992731-10g
methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate
2228145-46-6
10g
$3315.0 2023-09-16
Enamine
EN300-1992731-1.0g
methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate
2228145-46-6
1g
$1299.0 2023-06-03
Enamine
EN300-1992731-1g
methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate
2228145-46-6
1g
$770.0 2023-09-16
Enamine
EN300-1992731-0.1g
methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate
2228145-46-6
0.1g
$678.0 2023-09-16
Enamine
EN300-1992731-2.5g
methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate
2228145-46-6
2.5g
$1509.0 2023-09-16
Enamine
EN300-1992731-0.5g
methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate
2228145-46-6
0.5g
$739.0 2023-09-16
Enamine
EN300-1992731-5g
methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate
2228145-46-6
5g
$2235.0 2023-09-16

methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate 関連文献

methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoateに関する追加情報

Methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate: A Comprehensive Overview

The compound methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate, identified by the CAS number 2228145-46-6, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of esters, specifically a methyl ester, and its structure incorporates a thiophene ring substituted with a chlorine atom at the 4-position and an oxo group at the 3-position of the propanoate moiety.

The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a key structural feature of this compound. Thiophenes are known for their stability and unique electronic properties, making them valuable in organic synthesis and materials science. The substitution pattern of this thiophene—chlorine at position 4 and an oxo group at position 3—contributes to its reactivity and selectivity in various chemical reactions.

Recent studies have highlighted the importance of thiophene derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. For instance, researchers have explored the potential of methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate as a precursor for synthesizing bioactive molecules with enhanced pharmacokinetic properties. The oxo group at position 3 facilitates nucleophilic attack, enabling the formation of diverse derivatives through simple chemical transformations.

In terms of synthesis, this compound can be prepared via a variety of methods, including nucleophilic substitution, esterification, and coupling reactions. One efficient approach involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent followed by oxidation to introduce the oxo group. The use of mild oxidation conditions ensures high yields and preserves the integrity of the thiophene ring.

The application of methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate extends beyond pharmaceuticals into materials science, where its electronic properties make it a candidate for use in organic electronics. For example, derivatives of this compound have been investigated as components in light-emitting diodes (LEDs) and organic photovoltaic cells due to their ability to facilitate charge transport.

From an environmental perspective, understanding the fate and behavior of this compound in natural systems is crucial for assessing its safety and sustainability. Recent research has focused on its biodegradation pathways under aerobic and anaerobic conditions, revealing that it undergoes rapid transformation under microbial action. This information is vital for regulatory agencies aiming to establish guidelines for its safe handling and disposal.

In conclusion, methyl 3-(4-chlorothiophen-2-yl)-3-oxopropanoate (CAS No. 2228145-46-6) is a versatile compound with promising applications across multiple disciplines. Its unique structure, reactivity, and potential for further functionalization make it an attractive target for ongoing research efforts. As new insights into its properties continue to emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.

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